[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate
Description
[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate is a chiral ester-amide hybrid compound featuring a 4-tert-butylbenzoate ester moiety linked to a (1-phenylethyl)carbamoyl group via a methyl bridge. This structure combines steric bulk (from the tert-butyl group) with chirality (from the (R)- or (S)-1-phenylethyl group), making it relevant in asymmetric synthesis and pharmaceutical intermediate research. Its synthesis typically involves coupling reactions between boronic acid derivatives and chiral amides, as evidenced by methodologies in the literature .
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(16-8-6-5-7-9-16)22-19(23)14-25-20(24)17-10-12-18(13-11-17)21(2,3)4/h5-13,15H,14H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMCNGMSQPIYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzoic acid.
Reduction: Formation of [(1-Phenylethyl)amino]methyl 4-tert-butylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its core structural motifs, such as chiral amides, boronic acids, and bulky aromatic esters.
Steric and Electronic Effects
- Bulkier Substituents : Derivatives like (R)-(3,5-dimethyl-4-((1-phenylethyl)carbamoyl)phenyl)boronic acid (9c) exhibit enhanced steric shielding, favoring single-isomer formation during coupling reactions. In contrast, [(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate’s tert-butyl group provides steric bulk but may reduce reactivity in nucleophilic substitutions compared to smaller esters like methyl 4-tert-butylbenzoate .
- Chirality Control : The (1-phenylethyl) group in the target compound enables chiral induction, similar to precursors like 4e. However, bulkier analogs (e.g., N-isobutyryl or N-pivaloyl derivatives) show superior enantiomeric excess due to increased steric hindrance .
Kinetic and Thermodynamic Stability
- Ester Group Stability : The tert-butyl ester in the target compound is more hydrolysis-resistant than methyl esters (e.g., methyl 4-tert-butylbenzoate) due to steric protection of the carbonyl group. This contrasts with boronic acid derivatives (e.g., 4e), which are prone to protodeboronation under acidic conditions .
- Reaction Kinetics : Methyl 4-tert-butylbenzoate synthesis follows pseudo-second-order kinetics, whereas the target compound’s synthesis involves slower, equilibrium-driven amide coupling steps .
Biological Activity
[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, and it usually requires several hours of stirring at room temperature for completion.
Key Chemical Reactions:
- Oxidation : Can lead to the formation of benzoic acid derivatives.
- Reduction : May convert the carbamoyl group into an amine group.
- Substitution : The benzoate group can undergo nucleophilic substitution reactions.
Biological Activity Overview
Recent investigations have highlighted several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.
- Analgesic Properties : The compound has been explored for its pain-relieving effects, which could be beneficial in pain management therapies.
- Interaction with Biomolecules : Research indicates that this compound can interact with various biomolecules, potentially modulating their activity and leading to diverse biological outcomes.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve binding to specific enzymes or receptors, thereby modulating their activity. This interaction may trigger downstream signaling pathways that contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced inflammatory markers in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
- In Vivo Models : Animal models have shown that administration of this compound leads to decreased pain responses in models of acute pain, indicating its analgesic properties. These findings support further exploration into its use for pain management therapies.
- Pharmacological Profiles : The compound has been analyzed for its pharmacokinetic properties, revealing favorable absorption and distribution characteristics that enhance its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparison with structurally similar compounds is insightful.
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme/receptor modulation |
| 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | High | Moderate | Direct inhibition of inflammatory pathways |
| Methyl 2-(4'-Methoxy-4'-oxobutanamide) | Low | High | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
